N-cyclohexyl-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-methylacetamide
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Overview
Description
N-cyclohexyl-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C22H27N5O2 and its molecular weight is 393.491. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Heterocyclic Derivatives : A study on the synthesis of pyridines, pyrans, indazoles, and other heterocycles incorporating a pyrazolone moiety investigated their anti-inflammatory, analgesic, and antimicrobial activities. Such compounds showed significant bioactivity, indicating the potential for similar compounds to be used in medical research for drug development (Abbady & Youssef, 2014).
Insecticidal Applications : Another study explored the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against cotton leafworm. This suggests that related compounds could be investigated for their potential as insecticides or in related agricultural applications (Fadda et al., 2017).
Antitumor Activity : Compounds incorporating similar moieties have been synthesized and showed promising antitumor activity. This indicates potential applications in cancer research and the development of novel anticancer agents (Albratty et al., 2017).
Chemical Synthesis and Applications
Novel Synthetic Routes : Research into new synthetic routes for benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable antiavian influenza virus activity. This highlights the potential for developing antiviral drugs from similar compounds (Hebishy et al., 2020).
Cyclocondensation Reactions : The cyclocondensation reactions of various precursors to afford pyrazolinyl derivatives and their subsequent reactions to produce indazole and benzisoxazole derivatives underline the chemical versatility and potential pharmaceutical applications of similar structures (Strakovs et al., 2002).
Mechanism of Action
Target of Action
The compound’s structure suggests that it may interact with proteins or enzymes that have affinity for its functional groups .
Mode of Action
The compound likely interacts with its targets through a series of chemical reactions. For instance, the nitrogen in the compound can act as a nucleophile, reacting with electrophilic carbon atoms in other molecules . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .
Result of Action
The formation of an oxime, as mentioned in the mode of action, could potentially alter the function of the target molecule .
Properties
IUPAC Name |
N-cyclohexyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-3-16-9-11-17(12-10-16)19-13-20-22(29)26(23-15-27(20)24-19)14-21(28)25(2)18-7-5-4-6-8-18/h9-13,15,18H,3-8,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXBVGUTTKZREM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N(C)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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